molecular formula C10H10BrNO3 B13473461 Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate

Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate

Cat. No.: B13473461
M. Wt: 272.09 g/mol
InChI Key: KOSIKXMJUFSSCJ-UHFFFAOYSA-N
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Description

Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate is an organic compound with the molecular formula C10H10BrNO2. This compound features a cyclopropane ring substituted with a carboxylate ester group and a 6-bromopyridin-3-yloxy group. It is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate typically involves the reaction of 6-bromopyridine-3-methanol with cyclopropanecarboxylic acid under esterification conditions. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and purification systems can optimize the reaction conditions and minimize impurities. The process typically involves the same esterification reaction but on a larger scale with more stringent control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridines.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring and a bromopyridine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

methyl 1-(6-bromopyridin-3-yl)oxycyclopropane-1-carboxylate

InChI

InChI=1S/C10H10BrNO3/c1-14-9(13)10(4-5-10)15-7-2-3-8(11)12-6-7/h2-3,6H,4-5H2,1H3

InChI Key

KOSIKXMJUFSSCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)OC2=CN=C(C=C2)Br

Origin of Product

United States

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